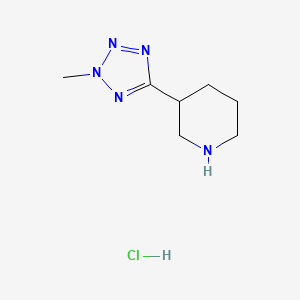

3-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride

Descripción general

Descripción

3-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride is a chemical compound that has gained much attention in scientific research due to its unique properties. This compound is a tetrazole derivative that has been found to have various applications in the field of medicinal chemistry.

Aplicaciones Científicas De Investigación

Molecular Interaction and Structural Analysis

A comprehensive study focused on the molecular interaction of a structurally related compound, highlighting its potent and selective antagonistic properties for the CB1 cannabinoid receptor. The research utilized AM1 molecular orbital method for conformational analysis, providing insights into the compound's binding interaction with the receptor. This study contributes to understanding the steric and electrostatic requirements for receptor binding, offering a basis for designing receptor-specific therapeutics (Shim et al., 2002).

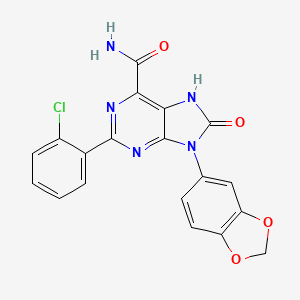

Synthesis and Crystal Structure

Another significant contribution to the field is the synthesis and crystal structure analysis of novel bioactive heterocyclic compounds. One such study reported the synthesis of a compound with a complex heterocyclic structure, providing detailed crystallographic data. This research aids in the structural characterization of bioactive molecules, facilitating further biological and pharmacological studies (Thimmegowda et al., 2009).

Pharmacological Evaluation

Research has also delved into the pharmacological evaluation of piperidine derivatives, exploring their potential as antihypertensive agents. A study synthesized a series of piperidine derivatives and tested their efficacy in lowering blood pressure in spontaneously hypertensive rats, highlighting the therapeutic potential of these compounds (Takai et al., 1986).

Novel Synthetic Approaches

Furthermore, innovative synthetic approaches have been developed for constructing highly functionalized piperidine derivatives. One study outlined a one-pot, pseudo five-component, and diastereoselective synthesis method, demonstrating the versatility and efficiency of using acidic ionic liquids as catalysts. This methodology opens new avenues for the synthesis of functionally diverse piperidine-based compounds (Shaterian & Azizi, 2013).

Propiedades

IUPAC Name |

3-(2-methyltetrazol-5-yl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N5.ClH/c1-12-10-7(9-11-12)6-3-2-4-8-5-6;/h6,8H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVAOPQYMSIGDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2CCCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride | |

CAS RN |

120241-23-8 | |

| Record name | 3-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-chlorobenzamide](/img/structure/B2751546.png)

![8,8-Dichloro-4-methyl-3,5-dioxabicyclo[5.1.0]octane](/img/structure/B2751549.png)

![ethyl ({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetate](/img/structure/B2751551.png)

![N-(1-benzylpiperidin-4-yl)-7-chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2751553.png)

![2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2751562.png)